molecular formula C6H12N4O2 B073977 Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- CAS No. 1129-42-6

Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-

Cat. No. B073977
CAS RN: 1129-42-6
M. Wt: 172.19 g/mol
InChI Key: CZAUMIGWDFREBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine compounds, including derivatives of urea, involves detailed procedures utilizing mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These methods ensure the accurate determination of the compounds' structures. For instance, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl) urea showcases a method of synthesis combining these techniques for structural determination, optimized through density functional theory calculations (Sun et al., 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives is intricately detailed through spectroscopic techniques and theoretical calculations. For example, the study by Saracoglu et al. (2019) on 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives utilized FT-IR, NMR spectroscopy, and DFT quantum chemical calculations to analyze molecular properties, providing insights into the compounds' stability and reactivity profiles (Saracoglu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives, such as the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, highlight the versatility of these compounds in synthesizing biologically active molecules. The reactions proceed through various pathways, including thermal fusion and methylation, to yield compounds with potential pharmacological activities (Furrer et al., 1994).

Scientific Research Applications

  • Hydrogen Bonding and Dimerization :

    • Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-, is noted for its ability to strongly dimerize via hydrogen bonding, particularly in CHCl3 solution. This property makes it a useful building block for supramolecular chemistry, with potential applications in creating complex structures at a molecular level (Beijer et al., 1998).
  • Antioxidant Activity :

    • Derivatives of this compound have been synthesized and evaluated for antioxidant activities. It's involved in reactions leading to compounds with potential therapeutic or protective effects against oxidative stress (George et al., 2010).
  • Synthesis of Pyrimidinyl and Thiazolyl Ureas :

    • The compound's reactivity has been explored to synthesize a range of pyrimidinyl and thiazolyl ureas, contributing to the broader understanding of chemical reactions and potential pharmaceutical applications (Hurst et al., 1988).
  • Fluorinated Pyrimidine Derivatives :

    • Its reactions with fluorocontaining compounds have been studied to synthesize various pyrimidine derivatives, which are of interest in medicinal chemistry for their potential biological activities (Burgart et al., 2001).
  • Herbicidal Applications :

    • Substituted phenyltetrahydropyrimidinones, related to the urea compound, have been studied for their herbicidal properties, inhibiting carotenoid biosynthesis. Understanding the structure-activity relationships in these compounds can lead to the development of new herbicides (Babczinski et al., 1995).
  • Biosensors for Urea Detection :

    • Given its fundamental role in nitrogen metabolism, detecting urea is vital in various fields. Advances in biosensors for urea, likely involving derivatives of compounds like Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-, have been reviewed to highlight critical developments in this area (Botewad et al., 2021).

properties

IUPAC Name

(6-methyl-2-oxo-1,3-diazinan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-3-2-4(9-5(7)11)10-6(12)8-3/h3-4H,2H2,1H3,(H3,7,9,11)(H2,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUMIGWDFREBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883658
Record name Crotonylidene diurea
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Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-

CAS RN

1129-42-6
Record name N-(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea
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Record name Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-
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Record name Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-
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Record name 6-methyl-2-oxoperhydropyrimidin-4-ylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BS Punia, PK Yadav, GS Bumbrah… - Journal of AOAC …, 2017 - academic.oup.com
Illicit liquors are illegally manufactured to evade taxes and represent the majority of unrecorded liquors in developing countries. Because there are no standards, the composition of illicit …
Number of citations: 8 academic.oup.com

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